REACTION_CXSMILES
|
[CH2:1]([CH:4]1[NH:9][CH:8]([CH2:10][CH2:11][CH3:12])[CH:7]([CH2:13][CH3:14])[CH:6]=N1)[CH2:2][CH3:3].C([O-])(=O)C.[NH4+].O=O>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:10]([C:8]1[C:7]([CH2:13][CH3:14])=[CH:6][C:1]([CH2:2][CH3:3])=[CH:4][N:9]=1)[CH2:11][CH3:12] |f:1.2,4.5.6|
|
Name
|
2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine
|
Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1N=CC(C(N1)CCC)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Type
|
CUSTOM
|
Details
|
Under continuous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
DISTILLATION
|
Details
|
was distilled under diminished pressure
|
Type
|
CUSTOM
|
Details
|
The fraction b20 122°-126° was collected as 37.2 grams (67.8% of theory) of 2-n-propyl-3.5-diethyl pyridine
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=NC=C(C=C1CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |